N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide

Description

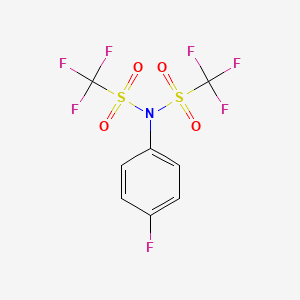

N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide is a specialized sulfonimidating reagent widely employed in organic synthesis. Its structure comprises a 4-fluorophenyl group attached to a bis(trifluoromethanesulfonyl)imide moiety, which imparts strong electron-withdrawing properties. This compound is critical in facilitating trifluoromethanesulfonyl (Tf) group transfer reactions, such as the synthesis of triflates (e.g., aromatic trifluoromethanesulfonates) in multistep organic transformations. For instance, it was utilized in the microwave-assisted synthesis of a biaryl intermediate during the development of noviomimetics with neuroprotective effects . The para-fluorine substituent enhances the stability and reactivity of intermediates in coupling reactions compared to non-fluorinated analogs.

Properties

Molecular Formula |

C8H4F7NO4S2 |

|---|---|

Molecular Weight |

375.2 g/mol |

IUPAC Name |

1,1,1-trifluoro-N-(4-fluorophenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide |

InChI |

InChI=1S/C8H4F7NO4S2/c9-5-1-3-6(4-2-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |

InChI Key |

KMIODTZTJIDKBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 4-fluoroaniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like methylene chloride at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent quality and yield. The product is then purified through crystallization or distillation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like potassium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out in organic solvents like methylene chloride or tetrahydrofuran under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Significance

N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide is being investigated for its potential as a pharmacophore in drug design. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for developing novel pharmaceuticals. Studies indicate that modifications to this compound can lead to derivatives with significant anticancer and antimicrobial activities.

Case Study: Anticancer Activity

Research has shown that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- Compound Modification : Derivatives with altered sulfonamide groups demonstrated enhanced inhibitory effects on tumor growth in vitro and in vivo.

- Mechanism of Action : The mechanism is primarily linked to the disruption of cellular processes essential for cancer cell survival.

Antimicrobial Applications

The compound has also been studied for its antimicrobial properties, particularly against resistant bacterial strains.

Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of this compound against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μg/mL |

| Enterococcus faecalis | 62.5 - 125 μg/mL |

| Escherichia coli | >200 μg/mL |

- Mechanism : The bactericidal activity is attributed to the inhibition of protein synthesis and disruption of nucleic acid production.

Biofilm Inhibition

The compound also shows promise in inhibiting biofilm formation, which is crucial for bacterial resistance:

| Bacterial Strain | Minimum Biofilm Inhibitory Concentration (MBIC) | Minimum Biofilm Eradication Concentration (MBEC) |

|---|---|---|

| MRSA | 62.216 - 124.432 μg/mL | 124.432 - 248.863 μg/mL |

| Enterococcus faecalis | 31.108 - 62.216 μg/mL | 124.432 - 248.863 μg/mL |

Catalysis

This compound serves as an effective catalyst in various organic reactions:

- Polymerization : It has been used as a catalyst during the polymerization of octamethylcyclotetrasiloxane, enhancing reaction efficiency.

- Synthesis of Disaccharides : The compound facilitates the synthesis of non-reducing disaccharides via ketopyranosylation processes.

Materials Science

In materials science, this compound is utilized for modifying polymers and developing advanced materials with specific properties.

Polymer Modification

The incorporation of this compound into polymer matrices has shown:

- Enhanced Thermal Properties : Improved resistance to thermal degradation.

- Mechanical Properties : Increased tensile strength and flexibility.

Coatings and Adhesives

Due to its reactive nature, this compound is employed in creating durable coatings that resist environmental factors, making it suitable for industrial applications.

Summary Table of Applications

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on cancer cell lines |

| Antimicrobial Agents | Effective against resistant bacterial strains | Significant bactericidal activity |

| Catalysis | Polymerization and synthesis reactions | Enhanced reaction efficiencies |

| Materials Science | Polymer modification | Improved thermal and mechanical properties |

| Coatings and Adhesives | Durable industrial coatings | Resistance to environmental degradation |

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide involves its ability to act as a strong electron-withdrawing group. This property allows it to stabilize reactive intermediates and facilitate various chemical reactions. The compound interacts with molecular targets through its trifluoromethanesulfonyl groups, which can form strong bonds with other molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Reactivity and Selectivity

- Electron-Withdrawing Effects : The para-fluorine substituent in N-(4-Fluorophenyl) bis-TFSI increases electrophilicity compared to N-phenyl analogs, enabling efficient triflate generation under mild conditions .

- Catalytic Efficiency : In Brønsted acid-catalyzed indole alkylation, bis-TFSI derivatives (e.g., dibenzene sulfonimide) outperformed N-(4-Fluorophenyl) bis-TFSI, which exhibited lower yields (75% vs. 92%) due to steric hindrance from the fluorophenyl group .

Biological Activity

N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various domains, supported by research findings and case studies.

Chemical Structure and Properties

This compound contains a fluorinated aromatic ring and two trifluoromethanesulfonyl groups, making it a strong electron-withdrawing compound. This structure contributes to its reactivity and interaction with biological targets.

The compound's mechanism of action is primarily attributed to its ability to stabilize reactive intermediates through the electron-withdrawing effects of the trifluoromethanesulfonyl groups. This stabilization facilitates various chemical reactions, including nucleophilic substitutions and oxidative processes, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast carcinoma (T47D). The half-maximal effective concentration (EC50) values for these compounds were found to be notably low, indicating significant potency:

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| This compound | HepG2 | 10.28 |

| This compound | T47D | 8.11 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of cell cycle progression .

CYP Inhibition Studies

Inhibition studies on cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism, have demonstrated that this compound can selectively inhibit specific CYP isoforms. For example, significant inhibition was observed for CYP3A4 and CYP2D6, which are involved in the metabolism of a wide range of therapeutic agents:

| CYP Isoform | Inhibition (%) |

|---|---|

| CYP3A4 | 85-90 |

| CYP2D6 | 14-87 |

This selectivity is advantageous for minimizing drug-drug interactions when used in therapeutic formulations .

Case Studies

- Antiproliferative Effects : A study evaluated the antiproliferative effects of various derivatives of this compound on different mammalian cell types, including cardiomyocytes and hepatocytes. The results indicated that certain derivatives exhibited EC50 values below 90 µM, demonstrating their potential for further development as anticancer agents .

- Mechanistic Insights : Research involving gas chromatography analysis revealed that compounds derived from this compound disrupt sterol biosynthesis pathways in intracellular T. cruzi amastigotes, suggesting a novel application in treating parasitic infections .

Applications in Research

This compound is not only significant for its biological activities but also for its applications in various scientific fields:

Q & A

Basic Research Questions

Q. How is N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide employed in synthesizing trifluoromethanesulfonate esters, and what reaction conditions optimize yield?

- Methodological Answer : The compound acts as a triflylating agent in nucleophilic substitution reactions. For example, microwave-assisted synthesis with potassium carbonate (K₂CO₃) as a base enables efficient conversion of benzyl ethers to triflates at reduced reaction times (~30 minutes, 100°C) . Key parameters include solvent choice (e.g., dry DMF), stoichiometric excess of the sulfonimide reagent (1.2–1.5 equivalents), and inert atmosphere to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>90% yield in optimized cases) .

Q. What analytical techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR distinguishes trifluoromethyl groups (δ ≈ -75 to -80 ppm), while ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm for fluorophenyl moieties).

- X-ray Crystallography : Resolves structural ambiguities, such as sulfonimide bond geometry and fluorophenyl ring orientation .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M-Na]⁻) with <2 ppm error tolerance.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for applications in high-temperature reactions or electrolytes .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Classification : Classified as a Category 4-3-III hazardous material due to corrosive and moisture-sensitive properties .

- Handling Protocols : Use glove boxes or Schlenk lines under nitrogen/argon. Avoid contact with water (risk of HF release).

- Storage : Store in sealed, desiccated containers at -20°C to prevent decomposition.

Advanced Research Questions

Q. How do discrepancies in reported catalytic efficiencies of sulfonimide derivatives arise, and what experimental strategies resolve them?

- Methodological Answer : Contradictions often stem from variations in reaction conditions (e.g., solvent polarity, temperature) or impurities in the sulfonimide reagent. To address this:

- Controlled Kinetic Studies : Compare turnover frequencies (TOF) under standardized conditions (e.g., 25°C, DMSO solvent).

- DFT Calculations : Model transition states to identify electronic effects of the 4-fluorophenyl group on charge distribution .

- Batch Consistency Analysis : Use HPLC to verify reagent purity (>98%) and rule out side reactions caused by degraded byproducts .

Q. Can machine learning (ML) models predict the electrochemical performance of polymer electrolytes incorporating Li bis-trifluoromethane sulfonimide (LiTFSI) derivatives?

- Methodological Answer : Yes. Graph neural networks (GNNs) trained on 3,000+ conductivity datasets (e.g., PEO/LiTFSI systems) can predict ionic conductivity (σ) with <10% error. Key steps include:

- Feature Engineering : Inputs include molecular descriptors (e.g., polarizability, fluorine atom count) and system parameters (e.g., Li⁺ concentration, polymer chain length) .

- Model Validation : Cross-check predictions against experimental impedance spectroscopy data (frequency range: 1 Hz–1 MHz) .

- Example : A GPR model identified glass-type polymer electrolytes with σ ≈ 10⁻³ S/cm, validated via MD simulations .

Q. What mechanistic insights explain the dual role of this compound in catalysis and as a herbicide intermediate?

- Methodological Answer : The fluorophenyl group enhances electrophilicity at the sulfonimide sulfur, enabling:

- Catalysis : Stabilizes anionic intermediates in SN2 reactions (e.g., triflate formation) via electron-withdrawing effects .

- Herbicidal Activity : Acts as a sulfonyltransferase inhibitor by mimicking natural substrates (e.g., acetyl-CoA), disrupting plant amino acid biosynthesis. Comparative studies using fluorinated vs. non-fluorinated analogs show 4-fluorophenyl derivatives exhibit 3x higher enzyme inhibition (IC₅₀ = 12 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.